(Z)-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide
Description
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Properties
IUPAC Name |
(Z)-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-18(2,3)21-17(14-11-24(23)12-15(14)20-21)19-16(22)10-9-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,19,22)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROMKLOXOWJCKC-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)/C=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a thieno[3,4-c]pyrazole moiety and a phenylacrylamide group. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases such as Mps-1 (Monopolar Spindle 1) kinase, which is implicated in cell cycle regulation and cancer proliferation. Inhibition of this kinase can lead to reduced tumor growth and proliferation in hyperproliferative disorders .
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models .
- Cellular Signaling Modulation : The interaction with cellular signaling pathways could potentially alter inflammatory responses and immune system activities.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 10 µM | Significant reduction in cell viability (p < 0.01) |
| Study 2 | MCF-7 (breast cancer) | 5 µM | Induction of apoptosis via caspase activation |
| Study 3 | RAW264.7 (macrophages) | 20 µM | Decreased TNF-alpha production |
These findings indicate that the compound has potential anti-cancer properties and may modulate inflammatory responses.
Case Studies
A notable case study involved the administration of the compound in a murine model of breast cancer. The results demonstrated a significant reduction in tumor size compared to controls, suggesting its potential efficacy as an anti-cancer agent.
Therapeutic Implications
Given its biological activity, this compound could be explored for therapeutic applications in:
- Cancer Treatment : As an inhibitor of Mps-1 kinase, it holds promise for treating various cancers characterized by uncontrolled cell proliferation.
- Inflammatory Disorders : Its potential to modulate inflammatory responses may be beneficial in conditions such as arthritis or chronic inflammation.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves cyclization reactions between thioketones and hydrazines to form the thieno[3,4-c]pyrazole core, followed by acrylamide coupling . Critical factors include:
- Solvent selection : Dry solvents like tetrahydrofuran (THF) prevent hydrolysis during cyclization .
- Catalysts : Triethylamine or sodium hydride enhances reaction rates and selectivity in amidation steps .
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., acyl chloride formation) minimizes side reactions .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- X-ray crystallography : Resolves 3D atomic arrangements, critical for confirming stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl, phenyl) and verify purity .
- Mass spectrometry : High-resolution MS confirms molecular weight and detects impurities .
Q. What experimental conditions influence the compound’s reactivity in biological assays?
Reactivity is pH- and temperature-dependent:
- pH stability : The acrylamide group hydrolyzes under acidic conditions (pH < 4), requiring neutral buffers for bioassays .
- Thermal stability : Decomposition occurs above 60°C; assays should be conducted at 25–37°C .
Advanced Research Questions
Q. What methodologies are recommended for identifying biological targets and quantifying binding affinities?
- Surface plasmon resonance (SPR) : Measures real-time interactions with proteins (e.g., kinases) and calculates dissociation constants (Kd) .
- Enzyme kinetics : Determine inhibition constants (Ki) via Michaelis-Menten plots under varying substrate concentrations .
- Computational docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .
Q. How should researchers address contradictions in reported bioactivity data across studies?
Analyze variables such as:
- Assay conditions : Differences in buffer composition (e.g., ionic strength) alter binding kinetics .
- Purity levels : Impurities >5% (e.g., unreacted hydrazines) can skew IC50 values; use HPLC to verify purity .
- Cell-line variability : Test activity in multiple cell models (e.g., HEK293 vs. HeLa) to assess specificity .
Q. What computational approaches predict the compound’s reactivity in novel reactions?
- Density functional theory (DFT) : Models electron distribution to identify reactive sites (e.g., acrylamide’s α,β-unsaturated carbonyl) .
- Molecular dynamics simulations : Predict solvation effects and stability in polar vs. non-polar solvents .
Q. How can byproducts from synthesis be systematically characterized?
- LC-MS/MS : Identifies low-abundance byproducts (e.g., hydrolyzed acrylamide derivatives) .
- Isolation via chromatography : Use preparative HPLC with C18 columns to separate byproducts for structural analysis .
Q. What solvent systems optimize the compound’s stability during storage?
- Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) prevent aggregation .
- Avoid protic solvents : Methanol/water mixtures accelerate degradation; store lyophilized at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
